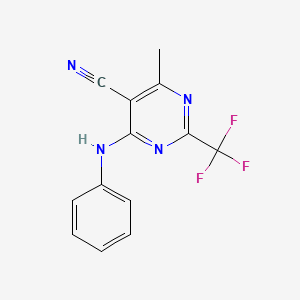
4-anilino-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-anilino-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile involves various strategies, including reductive amination, N10-methylation, and the use of common intermediates like 2,4-diamino-5-methylpyrido[2, 3-d]pyrimidine-6-carbonitrile. These methods aim to explore the structure-activity relationship by investigating the effects of substituents on biological activity (Gangjee, Adair, & Queener, 1999).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic methods such as FT-IR and FT-Raman, along with computational techniques like DFT calculations. These analyses provide insights into the vibrational wave numbers, geometrical parameters, and the nature of molecular interactions, which are crucial for understanding the compound's reactivity and stability (Al-Omary et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving 4-anilino-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile derivatives often lead to the formation of novel compounds with potential biological activities. These reactions include nucleophilic substitutions, Michael-like 1,4-conjugate hydrocyanation, and cyclization, contributing to the diversity of the chemical structures and their biological properties (Sukach et al., 2015).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and intermolecular interactions. Techniques like X-ray crystallography and spectroscopic methods provide valuable information on the compound's solid-state structure, which is essential for understanding its physicochemical characteristics and reactivity (Yang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure. Studies involving HOMO-LUMO analysis, NBO analysis, and molecular docking provide insights into the compound's potential biological activities and interactions with biological targets. These analyses are crucial for the design and development of new therapeutic agents (Al-Omary et al., 2015).
Propiedades
IUPAC Name |
4-anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-10(7-17)11(19-9-5-3-2-4-6-9)20-12(18-8)13(14,15)16/h2-6H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEFBBBLRANQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634541.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)

![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)